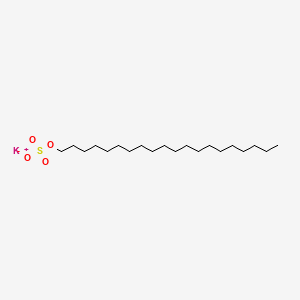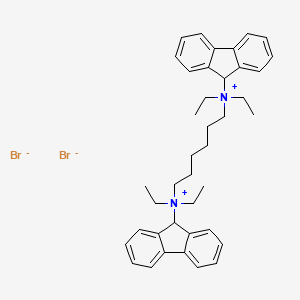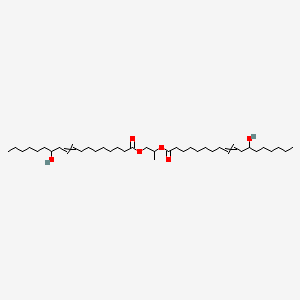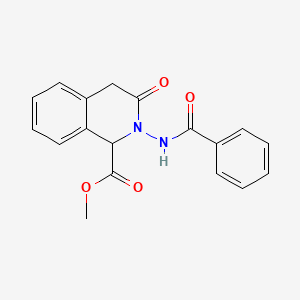
Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate typically involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, bases, and oxidizing agents to achieve the desired product .
化学反応の分析
Types of Reactions
Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® and bases such as sodium hydrogen carbonate . The conditions are typically mild, ensuring the stability of the compound during the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Some compounds similar to methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate include:
- Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
This compound is unique due to its specific structure and the presence of both benzamido and dihydroisoquinoline moieties, which contribute to its diverse chemical reactivity and potential biological activities.
特性
CAS番号 |
63500-02-7 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC名 |
methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-24-18(23)16-14-10-6-5-9-13(14)11-15(21)20(16)19-17(22)12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,19,22) |
InChIキー |
PIHMBPPUZNOXCU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C2=CC=CC=C2CC(=O)N1NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


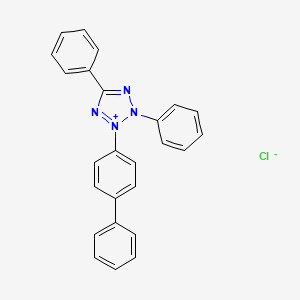
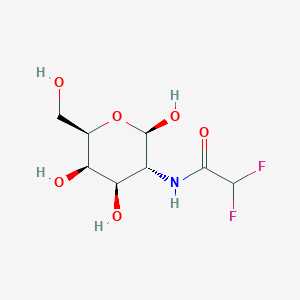

![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
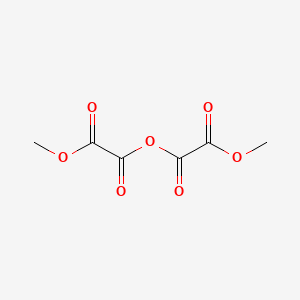
![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
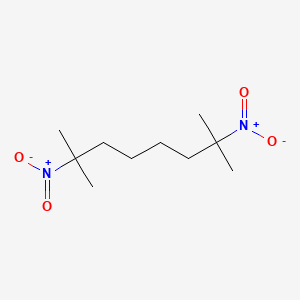
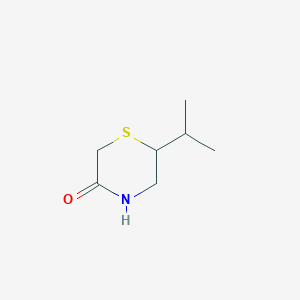
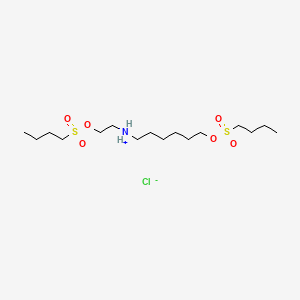
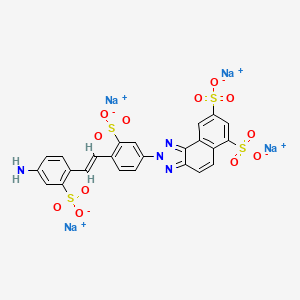
![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
